6-Epiharpagoside

Descripción general

Descripción

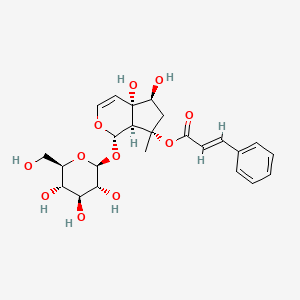

The compound “[(1S,4aS,5S,7S,7aS)-4a,5-dihydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-7-yl] (E)-3-phenylprop-2-enoate” is a type of chemical entity . It’s a subclass of iridoids, a type of monoterpenoids . The compound is found in several species of the Rhinanthus genus .

Molecular Structure Analysis

The compound has a complex structure with multiple functional groups. It includes a cyclopentapyran ring, a glucose moiety, and a phenylpropenoate moiety . The compound has several stereocenters, indicating that it can exist in multiple stereoisomeric forms .

Physical and Chemical Properties Analysis

The compound has a molecular formula of C₂₄H₃₀O₁₂ and a mass of 510.1737264 dalton . It has several hydrogen bond acceptors and donors, and freely rotating bonds . The compound’s density is 1.6±0.1 g/cm³, and it has a boiling point of 684.1±55.0 °C at 760 mmHg . The compound’s polar surface area is 166 Ų, and it has a molar volume of 226.9±5.0 cm³ .

Aplicaciones Científicas De Investigación

Non-glycosidic Iridoids from Cymbaria Mongolica

Research on non-glycosidic iridoids, including compounds structurally similar to the specified compound, has been conducted on the Chinese medicinal plant Cymbaria mongolica. These compounds have shown significant antitumor and antibacterial activity (J. Dai, Zhong‐Li Liu, Li Yang, 2002).

Asymmetric Synthesis of Polypropanoates

A method for the asymmetric synthesis of long-chain and polycyclic polypropanoates, related to the specified compound, was developed. This method highlights the chemical versatility and potential applications in synthesizing complex organic molecules (C. Marchionni, P. Vogel, 2001).

Synthesis of β-C-manno-Pyranosides

The synthesis of β-C-manno-Pyranosides, which are structurally related to the specified compound, has been explored. This is significant for constructing complex sugars and can have implications in pharmaceutical and biochemical research (P. Gerber, P. Vogel, 2001).

Synthesis of Novel Sugar Imine Molecule

The synthesis of a novel sugar imine molecule, related to the specified compound, was achieved using D-glucose and a click chemistry reaction mechanism. This represents an advancement in the field of organic chemistry and has potential applications in medicinal chemistry (Majed Jari Mohammed Majed Jari Mohammed et al., 2020).

Synthesis of Triazolyl Pyranochromen-2(1H)-ones

Research on the synthesis of triazolyl pyranochromen-2(1H)-one derivatives, structurally related to the specified compound, has been conducted. These compounds were evaluated for their antibacterial activity, showcasing the compound's potential in developing new antibacterial agents (S. Kumar et al., 2016).

Synthesis of Polycyclic Pyrans

Research on the stereochemistry of hydroxylation reactions on polycyclic pyrans, related to the specified compound, has been studied. This research contributes to the understanding of stereochemical outcomes in organic synthesis, which is crucial in pharmaceutical drug design (S. Ianelli et al., 1995).

Propiedades

IUPAC Name |

[(1S,4aS,5S,7S,7aS)-4a,5-dihydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-7-yl] (E)-3-phenylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30O11/c1-23(35-16(27)8-7-13-5-3-2-4-6-13)11-15(26)24(31)9-10-32-22(20(23)24)34-21-19(30)18(29)17(28)14(12-25)33-21/h2-10,14-15,17-22,25-26,28-31H,11-12H2,1H3/b8-7+/t14-,15+,17-,18+,19-,20-,21+,22+,23+,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVRQGMOSZKPBNS-PIMRTDLFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C2(C1C(OC=C2)OC3C(C(C(C(O3)CO)O)O)O)O)O)OC(=O)C=CC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(C[C@@H]([C@]2([C@@H]1[C@@H](OC=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)OC(=O)/C=C/C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(1S,12S,14S,15E,16R)-15-ethylidene-16-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraen-13-yl]but-3-en-2-one](/img/structure/B1162055.png)